(S)-3-Keto sphinganine (d18:0) hydrochloride
Descripción
tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic intermediate featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-(hydroxymethyl)phenyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The hydroxymethyl group on the phenyl ring enhances hydrophilicity, which may influence solubility and pharmacokinetic properties compared to analogs with non-polar substituents .
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[4-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-11(10-18)5-7-13/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |
Clave InChI |
PRDQFGFPBWXIBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Métodos De Preparación
Starting Materials and Initial Protection
The synthesis begins with azetidine-3-carboxylic acid (CAS 36476-78-5), which undergoes esterification with methanol in the presence of thionyl chloride to yield methyl azetidine-3-carboxylate hydrochloride . Subsequent protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine generates 1-(tert-butyl) 3-methyl azetidine-1,3-dicarboxylate . This dual protection strategy isolates the carboxylic acid and amine groups for selective reactivity.
Reduction of the Ester Functionality
The methyl ester group is reduced using sodium borohydride (NaBH4) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to produce tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . This step is critical for introducing the hydroxymethyl group, with Red-Al offering superior selectivity and yield (>85%) compared to NaBH4 (~70%).
Sulfonylation and Fluorination
The hydroxymethyl intermediate is sulfonylated using para-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of triethylamine, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate or its mesylate analog. Subsequent fluorination with tetrabutylammonium fluoride (TBAF) replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate . This step achieves >90% conversion but requires careful purification to remove residual chlorinated byproducts (<1%).
Introduction of the 4-Hydroxymethylphenyl Group
The fluorinated intermediate undergoes nucleophilic aromatic substitution with 4-(hydroxymethyl)phenol under basic conditions. Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane furnishes the final product. This step is optimized at 60°C with a reaction time of 12 hours, achieving a yield of 78%.
Table 1: Key Reaction Conditions and Yields in Conventional Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, 0°C, 2h | 92 | 95 |
| Boc Protection | Boc₂O, Et₃N, THF, rt, 6h | 88 | 97 |
| Reduction | Red-Al, THF, 0°C to rt, 4h | 85 | 98 |
| Sulfonylation | TsCl, Et₃N, DCM, 0°C, 2h | 90 | 96 |
| Fluorination | TBAF, THF, rt, 3h | 91 | 94 |
| Final Deprotection | TFA/DCM (1:1), rt, 1h | 78 | 99 |
Strain-Release Synthesis via Azabicyclobutane Intermediate
A recent advancement in azetidine synthesis employs strain-release chemistry , leveraging the high ring strain of azabicyclobutane (ABB) for rapid functionalization. This method offers a streamlined route to tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate in fewer steps.
Formation of Azabicyclobutane (ABB)
The reaction begins with the treatment of 1-benzhydrylazetidine-3-carbonitrile with lithium diisopropylamide (LDA) at -78°C, generating the strained ABB intermediate. The ring strain (~27 kcal/mol) drives subsequent nucleophilic attacks, enabling efficient bond formation.
Nucleophilic Ring-Opening with Hydroxymethylphenol
The ABB intermediate reacts with 4-(hydroxymethyl)phenol in acetonitrile at 80°C, facilitated by the turbo-Grignard reagent iPrMgCl·LiCl . This step exploits the strain-release mechanism to directly introduce the hydroxymethylphenyl group, bypassing intermediate functionalization steps.
Boc Protection and Final Isolation
Post ring-opening, the free amine is protected with Boc anhydride in tetrahydrofuran (THF) at 0°C. Purification via aqueous extraction and silica gel chromatography yields the final compound with 72% overall yield.
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Conventional Method | Strain-Release Method |
|---|---|---|
| Number of Steps | 6 | 3 |
| Total Yield | 45% (cumulative) | 72% |
| Reaction Time | 48–72 hours | 24 hours |
| Byproduct Formation | 5–10% | <2% |
| Scalability | Industrial (kg-scale) | Lab-scale (mg to g) |
Critical Evaluation of Methodologies
Conventional Method: Advantages and Limitations
The multi-step approach is robust and scalable, with well-characterized intermediates suitable for quality control. However, the cumulative yield drops significantly due to stepwise losses, and the use of hazardous reagents like TFA complicates waste management.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo hidroximetilo en el compuesto puede sufrir reacciones de oxidación para formar aldehídos o ácidos carboxílicos. Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo carbamato, para formar aminas. Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: El anillo de azetidina puede sufrir reacciones de sustitución, donde los átomos de hidrógeno en el anillo son reemplazados por otros grupos funcionales. Esto se puede lograr utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en solución acuosa, trióxido de cromo en ácido acético, peróxido de hidrógeno en metanol.
Reducción: Hidruro de aluminio y litio en tetrahidrofurano, borohidruro de sodio en etanol.
Sustitución: Haluros de alquilo en presencia de una base, cloruros de acilo en presencia de un catalizador.
Principales productos formados:
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Aminas.
Sustitución: Azetidinas alquiladas o aciladas.
Aplicaciones Científicas De Investigación
Química:
Bloque de construcción: El compuesto se puede utilizar como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Catálisis: Puede servir como ligando en reacciones catalíticas, mejorando la eficiencia y selectividad de varias transformaciones químicas.
Biología:
Inhibición enzimática: El compuesto puede actuar como un inhibidor de enzimas específicas, lo que lo convierte en una herramienta valiosa en la investigación bioquímica para estudiar la función y regulación de las enzimas.
Modificación de proteínas: Se puede utilizar para modificar proteínas mediante unión covalente, lo que ayuda en el estudio de la estructura y función de las proteínas.
Medicina:
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades en las que los derivados de azetidina han mostrado eficacia.
Agentes de diagnóstico: Se puede utilizar en el desarrollo de agentes de diagnóstico para la imagen y detección de biomoléculas específicas.
Industria:
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Agricultura: Se puede utilizar en el desarrollo de nuevos agroquímicos para la protección y mejora de los cultivos.
Mecanismo De Acción
El mecanismo de acción del carbamato de tert-butilo (1-(4-(hidroximetil)fenil)azetidin-3-il) implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de una enzima, inhibiendo su actividad y, por lo tanto, afectando las vías bioquímicas en las que participa la enzima. Alternativamente, puede interactuar con los receptores en la superficie celular, modulando las vías de transducción de señales y las respuestas celulares.
Comparación Con Compuestos Similares
Structural Comparison
Key structural analogs of tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate include:
Key Observations :
- The hydroxymethyl group in the target compound distinguishes it from analogs with aminopyrimidine (e.g., 24c) or halogenated (e.g., chlorophenyl) substituents, offering a balance of hydrophilicity and synthetic versatility .
- Bulkier groups (e.g., diphenyl in ) reduce solubility but may enhance receptor binding affinity in hydrophobic pockets .
Challenges :
- The hydroxymethyl group may necessitate protection (e.g., as a silyl ether) during synthesis to prevent side reactions .
Physicochemical Properties
Note: The hydroxymethyl group enhances aqueous solubility compared to alkyl- or aryl-substituted analogs .
Actividad Biológica
tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic compound characterized by its azetidine ring and carbamate functional group. Its molecular formula is C15H22N2O3, indicating the presence of a tert-butyl group that enhances lipophilicity and stability, alongside a hydroxymethylphenyl substituent that potentially contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Functional Groups | Azetidine, Carbamate |
| Lipophilicity | Enhanced by tert-butyl group |
Biological Activity
The biological activity of tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is primarily attributed to its interactions with specific molecular targets, which may lead to various pharmacological effects. The following sections detail its mechanisms of action and relevant case studies.
Research indicates that compounds with azetidine and carbamate functionalities can exhibit multiple pharmacological effects, including:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
- Cell Protection : Compounds like M4, which share structural similarities with tert-butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate, have demonstrated protective effects in astrocytes against amyloid beta (Aβ) toxicity by reducing TNF-α levels and free radicals .
Case Studies
-
Astrocyte Protection Against Aβ Toxicity
- In vitro studies demonstrated that M4 could improve cell viability in astrocytes exposed to Aβ 1-42. The compound showed a significant reduction in cell death compared to controls, suggesting a protective mechanism against neurotoxicity .
- The results indicated that M4 could inhibit Aβ aggregation by 85% at a concentration of 100 μM, highlighting its potential as a therapeutic agent for AD .
-
Comparative Analysis with Similar Compounds
- A comparative study analyzed the biological activities of several structurally similar compounds, including:
Compound Name Structure Features Unique Aspects tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamate Similar azetidine and carbamate structure Contains a methoxymethyl group instead of hydroxymethyl tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamate Hydroxy group on phenyl ring Variation in functional group positioning tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamate Amino group substitution Potentially enhanced biological interactions due to amino functionality
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (1-(4-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate?
Methodological Answer: The synthesis typically involves coupling a functionalized azetidine derivative with a hydroxymethylphenyl group under basic conditions. A multi-step approach is common:
Azetidine Ring Formation : Cyclization of 1,3-diols or amines using reagents like Mitsunobu conditions or transition-metal catalysis to form the azetidine core.
Carbamate Protection : React the azetidine amine with di-tert-butyl dicarbonate (Boc anhydride) in a base (e.g., DMAP, TEA) to install the Boc group .
Hydroxymethylphenyl Introduction : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(hydroxymethyl)phenyl moiety. Optimize reaction temperature (60–100°C) and catalyst (e.g., Pd/C for hydrogenation) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Employ a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify the azetidine ring, Boc group, and hydroxymethylphenyl connectivity. Aromatic protons (~6.8–7.4 ppm) and Boc tert-butyl protons (~1.4 ppm) are diagnostic .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS. Expected molecular ion [M+H] for CHNO: ~279.17 g/mol .
- X-ray Crystallography : If crystals are obtainable, use SHELX software for structure refinement. Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
Advanced Questions
Q. How can researchers resolve conflicting spectral data during characterization?
Methodological Answer: Discrepancies (e.g., unexpected peaks in NMR or MS adducts) may arise from:
- Impurities : Purify the compound via recrystallization (e.g., using ethanol/water) or preparative HPLC .
- Tautomerism/Conformers : Perform variable-temperature NMR or DFT calculations to assess dynamic equilibria .
- Isomerism : Use chiral HPLC or Mosher’s ester analysis if stereochemical ambiguity exists .
Case Study : In analogous carbamates, axial/equatorial Boc group conformers caused split NMR peaks; resolved by NOESY experiments .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc), XPhos-Pd-G3) for coupling steps. For Boc protection, optimize base (e.g., TEA vs. NaHCO) .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for azetidine functionalization. Switch to THF for Boc deprotection to avoid side reactions .
- Design of Experiments (DoE) : Vary temperature, stoichiometry, and reaction time. For example, a 15% yield increase was achieved by reducing Boc anhydride from 1.5 to 1.2 equivalents in related syntheses .
Q. How does the hydroxymethyl group influence stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions : The hydroxymethyl group may undergo esterification or dehydration. Monitor via NMR (disappearance of -CHOH peak at ~4.6 ppm) .
- Basic Conditions : Boc cleavage may occur. Use HPLC to track degradation (retention time shifts). Stability studies show >90% integrity at pH 7–8 (25°C, 24 hrs) .
- Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
